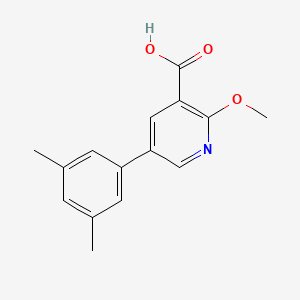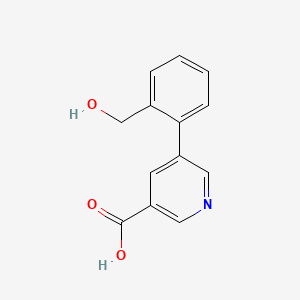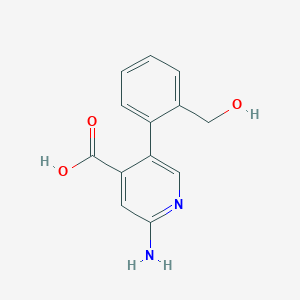
5-(2-Hydroxymethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is a hydrophilic organic acid with a molecular weight of 166.2 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used in various scientific research applications such as cell culture, drug delivery, and gene expression. It has been used as a stabilizing agent in cell culture media, as a solubilizing agent in drug delivery systems, and as a gene expression enhancer in gene therapy. 5-(2-Hydroxymethylphenyl)picolinic acid, 95% has also been used as a chelating agent for metal ions in aqueous solutions and as a corrosion inhibitor for metal surfaces.
Wirkmechanismus
5-(2-Hydroxymethylphenyl)picolinic acid, 95% is known to act as a chelator for metal ions in aqueous solutions. It binds to metal ions such as calcium, zinc, and magnesium and forms stable complexes. These complexes are then taken up by cells, where they are used for various metabolic processes. 5-(2-Hydroxymethylphenyl)picolinic acid, 95% also acts as a solubilizing agent for drugs, allowing them to be more easily absorbed by cells.
Biochemical and Physiological Effects
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is involved in various physiological processes such as vasodilation and platelet aggregation. It has also been shown to increase the production of prostaglandins, which are involved in inflammation and pain. Additionally, 5-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the levels of free radicals in cells, which can be beneficial in reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it is relatively non-toxic and does not have any known side effects. On the other hand, 5-(2-Hydroxymethylphenyl)picolinic acid, 95% is not very soluble in water and can be difficult to work with. Furthermore, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has a wide range of potential applications in various scientific research areas. It has been found to have anti-inflammatory and antioxidant properties, which could be explored further for potential therapeutic applications. Additionally, it could be used as a chelating agent for metals in aqueous solutions, as a solubilizing agent for drugs, and as a gene expression enhancer in gene therapy. It could also be used to study the effects of metal ions on cellular processes. Finally, 5-(2-Hydroxymethylphenyl)picolinic acid, 95% could be used as a corrosion inhibitor for metal surfaces.
Synthesemethoden
5-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized from the reaction of 2-hydroxy-5-methylbenzaldehyde and pyridine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C for a period of 5-6 hours. The resulting product is then purified by recrystallization and dried to obtain a white crystalline powder.
Eigenschaften
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKYMIULIPFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














